1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)propan-2-ol
Description
This compound belongs to a class of synthetic carbazole derivatives characterized by a propan-2-ol backbone substituted with halogenated carbazole and heterocyclic aromatic groups.
Properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(3,5-diphenylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23Cl2N3O/c31-22-11-13-28-25(15-22)26-16-23(32)12-14-29(26)34(28)18-24(36)19-35-30(21-9-5-2-6-10-21)17-27(33-35)20-7-3-1-4-8-20/h1-17,24,36H,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJMGDVZEMMHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Features
All analogs share a common 3,6-dichlorocarbazole-propan-2-ol scaffold but differ in substituents at the propan-2-ol chain:
- Target compound : 3,5-Diphenyl-1H-pyrazol-1-yl group.
- SPI031: 1-(sec-Butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol .
- DCAP analog 10: 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol .
Key Structural Variations
| Compound | Substituent at Propan-2-ol Chain | Key Structural Features |
|---|---|---|
| Target compound | 3,5-Diphenyl-1H-pyrazol-1-yl | Bulky aromatic group, potential for π-π interactions |
| SPI031 | sec-Butylamino | Flexible alkyl chain, primary amine |
| DCAP analog 10 | 3-Methylbutylamino | Branched alkyl chain, secondary amine |
Antibacterial Efficacy
- SPI031: Exhibits activity against Pseudomonas aeruginosa by targeting efflux pumps (nfxB mutations) and outer membrane synthesis genes (htrB, PA14_23400) . Resistance arises due to mutations reducing drug uptake or enhancing efflux.
- DCAP analog 10: Inhibits Escherichia coli growth at low micromolar concentrations, with potency linked to its branched alkylamino group .
- Target compound : The 3,5-diphenylpyrazole group may enhance membrane penetration or reduce efflux susceptibility due to increased hydrophobicity and steric hindrance.
Mechanism of Action
- Efflux pump evasion: Bulky substituents (e.g., diphenylpyrazole) may hinder recognition by efflux systems like those mutated in SPI031-resistant P. aeruginosa .
- Membrane disruption: Alkylamino analogs (e.g., DCAP analog 10) may interact with bacterial membranes, while aromatic groups could target intracellular proteins .
Physicochemical Properties
| Property | Target Compound | SPI031 | DCAP Analog 10 |
|---|---|---|---|
| LogP (estimated) | High (aromatic groups) | Moderate | Moderate |
| Solubility | Low (hydrophobic) | Moderate (amine) | Moderate (amine) |
| Steric Bulk | High (diphenylpyrazole) | Moderate | Moderate |
Structure-Activity Relationship (SAR) Analysis
Substituent Hydrophobicity: Aromatic groups (e.g., diphenylpyrazole) enhance membrane permeability but reduce solubility. Alkylamino groups balance hydrophobicity and solubility .
Steric Effects : Bulky substituents may reduce efflux pump recognition, as seen in SPI031-resistant mutants .
Electronic Effects : Electron-withdrawing chlorine atoms on the carbazole core enhance stability and interaction with bacterial targets .
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